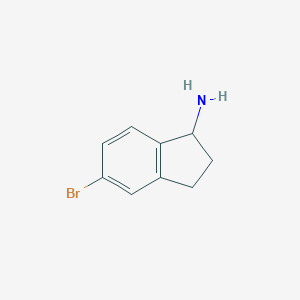
Ácido 4-bromo-2-fluoro-3-metoxibenzoico
Descripción general
Descripción
4-Bromo-2-fluoro-3-methoxybenzoic acid, also known as 4-Bromo-2-fluoro-3-methoxybenzoic acid, is a useful research compound. Its molecular formula is C8H6BrFO3 and its molecular weight is 249.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-fluoro-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Intermediarios Biarilicos
El ácido 4-bromo-2-fluoro-3-metoxibenzoico se puede utilizar en la síntesis de intermediarios biarilicos mediante acoplamiento mediado por paladio con varios ácidos arilo borónicos . Los compuestos biarilicos son importantes en la industria farmacéutica y en la ciencia de los materiales.
Ácido Benzoico Sustituido por Halógeno
El ácido 4-bromo-2-fluoro-3-metoxibenzoico es un ácido benzoico sustituido por halógeno . Los ácidos benzoicos halogenados se utilizan en una amplia gama de aplicaciones, incluyendo como bloques de construcción para la síntesis orgánica compleja y como intermediarios en la producción de productos farmacéuticos.
Bloques de Construcción Fluorados
La presencia de un átomo de flúor en el compuesto lo convierte en un posible candidato para su uso como bloque de construcción fluorado . Los compuestos fluorados son de interés en la química medicinal debido a sus propiedades únicas, como una mayor estabilidad metabólica y una mejor lipofilia.
Sustitución Nucleofílica Aromática
El sustituyente fluoruro permite la sustitución nucleofílica aromática . Este tipo de reacción se utiliza ampliamente en la síntesis orgánica para introducir una variedad de grupos funcionales en sistemas aromáticos.
Esterificación de Fischer
El ácido 3-fluoro-4-metoxibenzoico puede sufrir varias reacciones, incluyendo la esterificación de Fischer que proporciona ésteres con la parte ligustrazina para el tratamiento de la enfermedad de Alzheimer . La esterificación de Fischer es una reacción fundamental en la química orgánica, utilizada para convertir ácidos carboxílicos y alcoholes en ésteres.
Preparación de Ácidos Borónicos
El ácido 4-bromo-2-fluoro-3-metoxibenzoico también se puede utilizar en la preparación de ácidos borónicos . Los ácidos borónicos son reactivos importantes en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The compound’s bromine and fluorine substituents may enable it to participate in nucleophilic aromatic substitution reactions . The methoxy group and the carboxylic acid group also contribute to its reactivity .
Biochemical Pathways
Benzylic compounds are known to undergo free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Its predicted properties include a melting point of 168-170 °c, a boiling point of 3310±420 °C, and a density of 1701±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-methoxybenzoic acid. For instance, it is sensitive to light and air , which could affect its stability and potency. Furthermore, the compound’s solubility in various solvents could influence its efficacy and bioavailability .
Propiedades
IUPAC Name |
4-bromo-2-fluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOKKTOXWITJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582871 | |
| Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-92-7 | |
| Record name | 4-Bromo-2-fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)

![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)



![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
